molecular formula C8H3F5N2 B13116312 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole

5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B13116312
M. Wt: 222.11 g/mol
InChI Key: FZDWJBKYLPEHMU-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative characterized by a bicyclic aromatic system fused with an imidazole ring. The compound features two fluorine atoms at positions 5 and 6 of the benzene ring and a trifluoromethyl (-CF₃) group at position 2 of the imidazole moiety. This substitution pattern enhances its electron-withdrawing properties, influencing both its chemical reactivity and biological interactions.

The trifluoromethyl group is a common bioisostere in medicinal chemistry, improving metabolic stability and binding affinity to target proteins .

Properties

Molecular Formula

C8H3F5N2

Molecular Weight

222.11 g/mol

IUPAC Name

5,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3F5N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)

InChI Key

FZDWJBKYLPEHMU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method involves the reaction of 5,6-difluoro-1H-benzimidazole with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts such as palladium(II) acetate and ligands like tri-tert-butylphosphonium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, cyclization, and purification through crystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, often catalyzed by transition metals.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s high thermal stability and resistance to metabolic degradation enhance its efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :
  • Fluorine vs. Chlorine : Fluorine's smaller atomic radius and higher electronegativity compared to chlorine may enhance hydrogen-bonding interactions (e.g., C-H···F) in target binding . Chlorinated analogs like G2 and compound 60 exhibit potent antiparasitic activity, suggesting fluorine substitution could offer similar or improved efficacy with better pharmacokinetics.
  • Trifluoromethyl Position : The 2-CF₃ group is critical for activity across analogs. For example, compound 60 (IC₅₀ = 0.042 µM) outperforms metronidazole (IC₅₀ = 1.22 µM) against Giardia, highlighting the role of CF₃ in enhancing potency .
  • Methyl vs. Propylthio Substituents : Alkylthio groups (e.g., compound 63 ) reduce activity compared to halogen or methyl groups, likely due to steric hindrance or metabolic instability .

Pharmacological and Structural Insights

Antiparasitic Mechanisms :
  • Tubulin Inhibition : Chlorinated benzimidazoles (e.g., albendazole analogs) disrupt microtubule assembly in parasites. Fluorinated derivatives may exhibit similar mechanisms but with altered binding kinetics .
  • DNA Interaction : Compounds like 1263W94 (a dibromo-dichloro analog) inhibit viral DNA replication in Epstein-Barr virus, suggesting fluorinated variants could target viral polymerases .
Crystallographic and Stability Data :
  • π-π Stacking : The planar benzimidazole core facilitates π-π interactions with aromatic residues in target proteins, a feature conserved across analogs .

Biological Activity

5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is a compound that has garnered attention due to its diverse biological activities. This article presents an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula for 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is C9H4F5N3C_9H_4F_5N_3. The compound features a benzimidazole core substituted with fluorine and trifluoromethyl groups, which significantly influence its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reactions : Utilizing various precursors to form the benzimidazole structure.
  • Fluorination : Specific fluorination methods are employed to introduce the difluoro and trifluoromethyl groups.

Antiproliferative Activity

Research indicates that 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole exhibits significant antiproliferative effects against various cancer cell lines. For example:

  • MDA-MB-231 Cell Line : The compound has shown IC50 values indicating effective inhibition of cell growth, comparable to established chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

  • Antibacterial Activity : It demonstrated notable inhibition against Staphylococcus aureus and Streptococcus faecalis, with MIC values significantly lower than those of standard antibiotics .
  • Antifungal Activity : Moderate antifungal activity was observed against strains like Candida albicans, which is crucial for addressing opportunistic infections in immunocompromised patients .

Antiprotozoal Activity

In studies focusing on protozoal infections:

  • The compound exhibited potent activity against Trichomonas vaginalis, being reported as 14 times more effective than albendazole, a common treatment for this infection .

The biological activity of 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to potential cytotoxic effects on target cells.

Case Studies

  • Anticancer Efficacy : A study demonstrated that the compound induced apoptosis in MDA-MB-231 cells through mitochondrial pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Antimicrobial Testing : In a comparative study, 5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole was tested alongside traditional antibiotics. Results showed superior efficacy against resistant bacterial strains .

Comparative Analysis

Compound IC50 (μM) Activity Type Reference
5,6-Difluoro-2-(trifluoromethyl)-1H-benzimidazole16.38 (MDA-MB-231)Antiproliferative
Albendazole224Antiprotozoal (T. vaginalis)
Amikacin8Antibacterial (S. aureus)

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